molecular formula C5H5Br B13473564 1-Bromo-1-ethynylcyclopropane

1-Bromo-1-ethynylcyclopropane

Cat. No.: B13473564
M. Wt: 145.00 g/mol
InChI Key: DDJJUNOQNLJGOX-UHFFFAOYSA-N
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Description

1-Bromo-1-ethynylcyclopropane is an organic compound characterized by a cyclopropane ring substituted with a bromo group and an ethynyl group. The molecular formula for this compound is C5H5Br, and it is known for its unique structural features and reactivity, making it a subject of interest in various fields of chemical research.

Preparation Methods

The synthesis of 1-Bromo-1-ethynylcyclopropane typically involves the bromination of cyclopropane derivatives. One common method includes the reaction of cyclopropylacetylene with bromine in the presence of a suitable solvent. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity of the product. Industrial production methods may involve continuous flow reactors to optimize the reaction efficiency and scalability.

Chemical Reactions Analysis

1-Bromo-1-ethynylcyclopropane undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromo group can be substituted by nucleophiles such as hydroxide ions, leading to the formation of 1-ethynylcyclopropanol.

    Addition Reactions: The ethynyl group can participate in addition reactions with halogens or hydrogen halides, forming dihalo or haloalkene derivatives.

    Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form cyclopropylacetylene.

Common reagents used in these reactions include bromine, hydrogen halides, and strong bases like sodium hydroxide. The major products formed depend on the specific reaction conditions and the nature of the reagents used.

Scientific Research Applications

1-Bromo-1-ethynylcyclopropane has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the construction of complex molecular architectures.

    Biology: The compound’s reactivity makes it useful in the study of enzyme mechanisms and the development of enzyme inhibitors.

    Medicine: Research into its potential as a pharmacophore for drug development is ongoing, with studies focusing on its interactions with biological targets.

    Industry: It is employed in the synthesis of specialty chemicals and materials, including polymers and advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 1-Bromo-1-ethynylcyclopropane involves its interaction with molecular targets through its reactive bromo and ethynyl groups. These groups can form covalent bonds with nucleophilic sites on enzymes or other proteins, potentially inhibiting their activity. The pathways involved in these interactions are often studied using computational chemistry and experimental techniques to elucidate the compound’s effects at the molecular level.

Comparison with Similar Compounds

1-Bromo-1-ethynylcyclopropane can be compared with other cyclopropane derivatives, such as:

    1-Bromo-1-cyanocyclopropane: Similar in structure but with a cyano group instead of an ethynyl group, leading to different reactivity and applications.

    1-Bromo-1-propene: Lacks the cyclopropane ring, resulting in different chemical behavior and uses.

The uniqueness of this compound lies in its combination of a highly strained cyclopropane ring with reactive bromo and ethynyl groups, making it a versatile compound in various chemical transformations and applications.

Biological Activity

1-Bromo-1-ethynylcyclopropane is an organobromine compound that has garnered attention for its potential biological activities, particularly in the context of anticancer research. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity associated with this compound.

Chemical Structure and Properties

This compound is characterized by its unique cyclopropane structure, which contributes to its reactivity and biological properties. The molecular formula is C5H7BrC_5H_7Br, and it features a bromine atom attached to a cyclopropane ring with an ethynyl group.

Biological Activity Overview

Research has indicated that this compound exhibits notable biological activities, particularly in cancer cell lines. Below are summarized findings from various studies:

Anticancer Activity

  • In Vitro Studies :
    • In a study evaluating the anticancer properties of various compounds, this compound demonstrated moderate cytotoxicity against HeLa (human cervical cancer) cells. The compound's IC50 value was reported at approximately 4.51 μg/mL, indicating significant antiproliferative activity compared to normal cells, which exhibited higher IC50 values (up to 43.14 μg/mL) .
    • Another investigation into 1,3-diynes, including derivatives of ethynylcyclopropane, revealed that compounds with aromatic substituents showed enhanced anticancer activity against HeLa cells. The presence of substituents like bromo and amino groups significantly influenced the cytotoxic effects .
  • Molecular Docking Studies :
    • Molecular docking simulations have provided insights into the binding affinities of this compound derivatives with key cancer-related targets, such as c-RAF1 kinase. These studies suggest that modifications to the cyclopropane structure can enhance binding and potentially improve therapeutic efficacy .

The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound may interact with cellular pathways involved in apoptosis and cell proliferation, particularly in cancer cells.

Data Summary

The following table summarizes the cytotoxicity results obtained from various studies involving this compound:

CompoundCell LineIC50 (μg/mL)Remarks
This compoundHeLa4.51Significant antiproliferative activity
Various derivativesL6 (normal cells)43.14Higher IC50 indicates lower toxicity
Ethynylcyclopropane derivativesHeLaVariesEnhanced activity with specific substituents

Case Studies

Several case studies have highlighted the potential therapeutic applications of compounds related to this compound:

  • Study on Anticancer Activity : A comprehensive study assessed multiple derivatives of ethynylcyclopropanes and their effects on various cancer cell lines, demonstrating that structural modifications could significantly enhance anticancer properties .

Properties

Molecular Formula

C5H5Br

Molecular Weight

145.00 g/mol

IUPAC Name

1-bromo-1-ethynylcyclopropane

InChI

InChI=1S/C5H5Br/c1-2-5(6)3-4-5/h1H,3-4H2

InChI Key

DDJJUNOQNLJGOX-UHFFFAOYSA-N

Canonical SMILES

C#CC1(CC1)Br

Origin of Product

United States

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